molecular formula C17H18Br2N2O B1198682 Clathrin-IN-4

Clathrin-IN-4

Cat. No.: B1198682
M. Wt: 426.1 g/mol
InChI Key: XUBJEDZHBUPBKL-CYBMUJFWSA-N
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Description

Clathrin-IN-4 is a potent inhibitor of clathrin-mediated endocytosis, a process essential for the internalization and sorting of macromolecules, proteins, receptors, and lipids within cells. This compound is particularly significant in the study of cellular processes and has applications in various scientific fields, including biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clathrin-IN-4 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Clathrin-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new functionalized derivatives of this compound .

Scientific Research Applications

Clathrin-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study clathrin-mediated endocytosis and related cellular processes.

    Biology: Helps in understanding the mechanisms of cellular uptake and trafficking of molecules.

    Medicine: Potential therapeutic applications in treating diseases related to dysfunctional endocytosis.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

Clathrin-IN-4 exerts its effects by inhibiting the activity of clathrin, a protein complex involved in the formation of clathrin-coated vesicles. This inhibition disrupts the process of clathrin-mediated endocytosis, preventing the internalization and sorting of macromolecules within cells. The molecular targets of this compound include clathrin heavy chains and associated adaptor proteins, which are essential for the formation and function of clathrin-coated vesicles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of clathrin-mediated endocytosis, making it a valuable tool for studying this particular cellular process. Its high potency and specificity distinguish it from other inhibitors, providing researchers with a precise means of investigating the role of clathrin in cellular functions .

Properties

Molecular Formula

C17H18Br2N2O

Molecular Weight

426.1 g/mol

IUPAC Name

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m1/s1

InChI Key

XUBJEDZHBUPBKL-CYBMUJFWSA-N

Isomeric SMILES

CN(C)C[C@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Canonical SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.